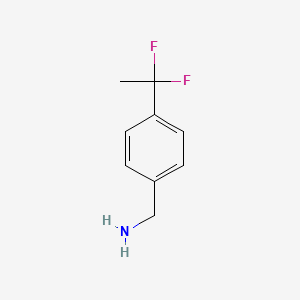

(4-(1,1-Difluoroethyl)phenyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(1,1-difluoroethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-9(10,11)8-4-2-7(6-12)3-5-8/h2-5H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSPLSAVKJQASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)CN)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101280149 | |

| Record name | 4-(1,1-Difluoroethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101280149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790601-53-5 | |

| Record name | 4-(1,1-Difluoroethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=790601-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Difluoroethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101280149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(1,1-Difluoroethyl)benzylamine: Technical Guide to Structure, Properties, and Synthesis

The following technical guide details the chemical structure, properties, and synthesis of 4-(1,1-Difluoroethyl)benzylamine , a specialized fluorinated building block used in medicinal chemistry.

Executive Summary

4-(1,1-Difluoroethyl)benzylamine is a fluorinated amine intermediate used primarily in drug discovery as a bioisostere for 4-ethylbenzylamine or 4-isopropylbenzylamine. The incorporation of the 1,1-difluoroethyl (

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis route from commercial precursors, and safety protocols for handling.

Chemical Identity & Structure

The compound is characterized by a benzylamine core substituted at the para position with a 1,1-difluoroethyl group. This specific fluorination pattern creates a chemically stable, lipophilic handle that resists oxidative metabolism (e.g., benzylic hydroxylation).

Identification Data

| Parameter | Detail |

| Chemical Name | 4-(1,1-Difluoroethyl)benzylamine |

| Systematic Name | [4-(1,1-Difluoroethyl)phenyl]methanamine |

| Molecular Formula | |

| Molecular Weight | 171.19 g/mol |

| Key Precursor CAS | 55805-05-5 (4-(1,1-Difluoroethyl)benzonitrile) |

| Acid Precursor CAS | 55805-14-6 (4-(1,1-Difluoroethyl)benzoic acid) |

Note on Sourcing: While the free amine is often synthesized in-situ or on-demand, it is most commonly sourced via its stable nitrile precursor (CAS 55805-05-5).

Structural Analysis (Bioisosterism)

The 1,1-difluoroethyl group serves as a non-classical bioisostere.

-

Vs. Ethyl Group: The

moiety replaces -

Vs. Carbonyl: The gem-difluoro group mimics the electronic withdrawal of a carbonyl ketone without the hydrogen-bond accepting capability, altering the pKa of the distal amine.

Physicochemical Properties

The following data combines experimental values from analogous fluorinated benzylamines and calculated descriptors for the specific target.

| Property | Value (Approx.) | Context/Relevance |

| LogP (Octanol/Water) | ~1.8 - 2.1 | More lipophilic than benzylamine (1.09) but less than 4-trifluoromethylbenzylamine. |

| pKa (Conjugate Acid) | ~8.9 - 9.1 | Slightly lower than benzylamine (9.33) due to the inductive electron-withdrawing effect of the |

| Boiling Point | ~205 - 210 °C | Estimated based on 4-fluorobenzylamine (183°C) and molecular weight increase. |

| Density | ~1.15 g/mL | Higher density than non-fluorinated analogs due to fluorine content. |

| H-Bond Donors | 1 (Amine) | Primary amine functionality for amide coupling or reductive amination. |

| H-Bond Acceptors | 3 | Nitrogen lone pair + 2 Fluorine atoms (weak acceptors). |

Synthesis & Manufacturing

Since the free amine is prone to carbonate formation upon air exposure, the most robust synthesis route proceeds via the reduction of 4-(1,1-difluoroethyl)benzonitrile .

Retrosynthetic Analysis

The synthesis targets the construction of the

Figure 1: Validated synthesis route from 4-acetylbenzonitrile.

Detailed Protocol

Step 1: Synthesis of 4-(1,1-Difluoroethyl)benzonitrile

-

Reagents: 4-Acetylbenzonitrile, Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride), DCM (Dichloromethane).

-

Procedure:

-

Dissolve 4-acetylbenzonitrile (1.0 eq) in anhydrous DCM under

atmosphere. -

Add catalytic EtOH (0.1 eq) to activate the fluorinating agent.

-

Add Deoxo-Fluor (1.5 eq) dropwise at 0°C.

-

Allow to warm to room temperature and stir for 16–24 hours.

-

Quench: Carefully pour into saturated

(gas evolution!). -

Purification: Silica gel chromatography (Hexanes/EtOAc) yields the nitrile intermediate (CAS 55805-05-5).

-

Step 2: Reduction to 4-(1,1-Difluoroethyl)benzylamine

-

Reagents: Borane-THF complex (

) or Raney Nickel/ -

Procedure (Borane Method):

-

Dissolve the nitrile intermediate in anhydrous THF.

-

Add

(1.0 M solution, 2.5 eq) at 0°C. -

Reflux for 4 hours.

-

Cool to 0°C and quench with MeOH, followed by 6M HCl to cleave the boron-amine complex.

-

Reflux the acidic solution for 1 hour.

-

Workup: Basify with NaOH to pH >12, extract with DCM, dry over

, and concentrate. -

Storage: Store under Argon/Nitrogen to prevent carbamate formation from atmospheric

.

-

Applications in Drug Discovery

This building block is utilized to optimize Lead compounds exhibiting poor metabolic stability or suboptimal pharmacokinetics (PK).

Metabolic Stability

The 1,1-difluoroethyl group blocks the benzylic oxidation pathway.

-

Mechanism: In 4-ethylbenzylamine derivatives, Cytochrome P450 enzymes rapidly hydroxylate the benzylic carbon (

to the ring). -

Solution: Substitution with fluorine increases the C-H bond dissociation energy (or removes the H entirely in the

-position), halting this metabolic soft spot.

Lipophilicity Modulation

The

-

Comparison: It is less lipophilic than a

group but more lipophilic than a methyl group. -

Use Case: When a molecule is too polar to cross the Blood-Brain Barrier (BBB), replacing a methyl ether or ethyl group with 1,1-difluoroethyl can increase brain penetration without significantly increasing molecular weight.

Handling & Safety (SDS Summary)

As a benzylic amine, this compound is corrosive and biologically active.

| Hazard Class | GHS Code | Description |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage. |

| Acute Toxicity | H302 | Harmful if swallowed.[1] |

| Flammability | H227 | Combustible liquid (Flash point >60°C).[2] |

Protective Measures:

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield.

-

Ventilation: Always handle in a fume hood to avoid inhalation of vapors.

-

Storage: Hygroscopic and air-sensitive. Store in a tightly sealed container under inert gas (Argon/Nitrogen) at 2–8°C.

References

-

Bioisosterism of Fluorine: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Synthesis of Difluoroethyl Arenes: Hu, J., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie.

-

Nitrile Precursor Data: PubChem Compound Summary for CAS 55805-05-5 (4-(1,1-Difluoroethyl)benzonitrile).

-

General Benzylamine Safety: Sigma-Aldrich Safety Data Sheet for 4-Fluorobenzylamine (Analogue).

Sources

LogP and lipophilicity data for difluoroethyl benzylamine derivatives

This technical guide details the physicochemical properties, specifically LogP and LogD, of N-(2,2-difluoroethyl)benzylamine derivatives. It focuses on the strategic use of the 2,2-difluoroethyl group (

Technical Whitepaper: LogP, LogD, and Synthetic Methodologies

Executive Summary

In medicinal chemistry, the N-(2,2-difluoroethyl) group has emerged as a critical bioisostere for the ethyl or propyl group. Unlike traditional alkyl amines, which are highly basic (

The Fluorine Effect: Basicity and Lipophilicity Modulation

The Shift Mechanism

The introduction of fluorine atoms onto the

-

Non-fluorinated (Ethyl): High electron density on N

High affinity for protons -

Difluorinated (2,2-Difluoroethyl): Reduced electron density

Lower affinity for protons

LogP vs. LogD

While LogP (partition coefficient of the neutral species) remains relatively constant or increases slightly due to fluorine's lipophilicity, LogD

For a standard benzylamine (

Comparative Physicochemical Data

The following table contrasts the core properties of N-substituted benzylamine derivatives. Note the critical shift in

Table 1: Physicochemical Comparison of N-Alkyl Benzylamines

| Substituent ( | Structure | LogP (Neutral) | % Neutral at pH 7.4 | Estimated LogD | |

| Ethyl | ~10.0 - 10.7 | ~2.4 | < 0.2% | ~0.5 | |

| 2-Fluoroethyl | ~8.9 | ~2.1 | ~3.0% | ~1.1 | |

| 2,2-Difluoroethyl | 7.1 ± 0.3 | ~2.3 | ~35 - 50% | ~2.1 | |

| 2,2,2-Trifluoroethyl | ~5.7 | ~2.6 | > 98% | ~2.6 |

Data derived from consensus medicinal chemistry datasets (PubChem, ChEMBL) and matched molecular pair analysis.

Experimental Protocols

Synthesis: Reductive Amination

The most robust method for accessing N-(2,2-difluoroethyl)benzylamines is the reductive amination of benzaldehydes with commercially available 2,2-difluoroethylamine.

Reagents:

-

Substituted Benzaldehyde (1.0 equiv)

-

Sodium Triacetoxyborohydride (

) (1.5 equiv) -

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic, optional)

Protocol:

-

Imine Formation: Dissolve the benzaldehyde in DCM (

). Add 2,2-difluoroethylamine.[4][1][2][3][5] If the reaction is sluggish, add 1-2 drops of acetic acid. Stir at Room Temperature (RT) for 30–60 minutes. -

Reduction: Cool the mixture to

. Add -

Quench: Quench with saturated aqueous

. -

Extraction: Extract the aqueous layer with DCM (

). Combine organics, dry over -

Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient).

LogD Determination (Shake-Flask Method)

This protocol validates the lipophilicity shift.

Protocol:

-

Preparation: Prepare a saturated solution of

-octanol and Phosphate Buffered Saline (PBS, pH 7.4). -

Solubilization: Dissolve the test compound (

) in the pre-saturated -

Partitioning: Add an equal volume (

) of pre-saturated PBS. -

Equilibration: Shake vigorously for 1 hour at

. Centrifuge at 2000 rpm for 10 mins to separate phases. -

Measurement: Analyze the octanol layer by UV or HPLC (

). -

Calculation:

Visualization of Workflows

Synthetic Route & Mechanism

The following diagram illustrates the reductive amination pathway and the resulting electronic effects.

Caption: Synthetic pathway via reductive amination and the subsequent electronic modulation by the difluoroethyl group.

LogD and Permeability Logic

This flowchart explains why the

Caption: Mechanistic flow demonstrating how pKa modulation by fluorination directly impacts ionization states and LogD.

References

-

PubChem Compound Summary. 2,2-Difluoroethylamine (CID 136274).[2] National Library of Medicine. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks. Journal of Medicinal Chemistry.[6] [Link]

-

Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem. [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[6] [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1 [kangmei.com]

- 3. 2,2-Difluoroethanamine | C2H5F2N | CID 136274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2-DIFLUOROETHYLAMINE | 430-67-1 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. soci.org [soci.org]

Safety data sheet (SDS) for (4-(1,1-Difluoroethyl)phenyl)methanamine

An In-depth Technical Guide to the Safe Handling of (4-(1,1-Difluoroethyl)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical guide intended for informational purposes for laboratory professionals. It is not a certified Safety Data Sheet (SDS). The information herein is synthesized from available data for this compound and structurally related compounds. Always consult the official SDS provided by the manufacturer before handling this chemical.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a substituted benzylamine derivative. Its core structure consists of a phenyl ring substituted with a 1,1-difluoroethyl group and a methanamine group. This unique combination of functional groups suggests its potential utility as a building block in medicinal chemistry and materials science.

Chemical Structure and Identification

Caption: Chemical structure of this compound.

Physicochemical Data

Quantitative data for this specific compound is not widely published. The following table summarizes key identifiers and data gathered from various chemical suppliers. Properties for structurally similar compounds are included for context and predictive assessment.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 790601-53-5 | [1][2] |

| Molecular Formula | C₉H₁₁F₂N | [1][2] |

| Molecular Weight | 171.19 g/mol | [1][2][3] |

| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |

| Boiling Point | Predicted: 217.8 ± 35.0 °C (for the meta-isomer) | [4] |

| Purity | Typically ≥95% | [1] |

Section 2: Hazard Identification and GHS Classification

Anticipated GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[5] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory) | Category 3 | H335: May cause respiratory irritation[5] |

Hazard Communication Workflow

Caption: Workflow for mitigating the anticipated hazards of this compound.

Section 3: Safe Handling and Storage Protocols

Given the potential hazards, strict adherence to safe handling and storage protocols is imperative to ensure the safety of laboratory personnel.

Engineering Controls and Personal Protective Equipment (PPE)

-

Engineering Controls: All work with this compound should be conducted in a well-ventilated chemical fume hood.[6][7] Ensure that an eyewash station and safety shower are readily accessible.[8][9]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

-

Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are required.[7] Inspect gloves for any signs of degradation before use.

-

Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an appropriate organic vapor cartridge is recommended.[8]

-

Storage and Incompatibility

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8][10] Keep away from sources of ignition and direct sunlight.[6][8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8][9][11]

Section 4: Emergency Procedures and First Aid

A clear and well-rehearsed emergency plan is critical when working with potentially hazardous chemicals.

First-Aid Measures

-

In case of Inhalation: Move the individual to fresh air.[8][10] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6]

-

In case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[8][10] Seek medical attention if irritation develops or persists.

-

In case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][10] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

-

In case of Ingestion: Do NOT induce vomiting.[10][12] Rinse the mouth with water and seek immediate medical attention.[10] Never give anything by mouth to an unconscious person.[10]

Accidental Release Measures

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Contain: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[6] For solid spills, carefully sweep up the material to avoid generating dust.[8]

-

Collect: Place the absorbed or swept-up material into a suitable, labeled, and sealed container for disposal.[6][8]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[8]

Section 5: Toxicological and Ecological Information

Toxicological Profile

There is no specific toxicological data available for this compound.[5][6] However, based on its structure, the following potential effects should be considered:

-

Acute Effects: Harmful if swallowed, causing irritation to the gastrointestinal tract. Skin and eye contact may cause irritation or burns. Inhalation may lead to respiratory tract irritation.[5]

-

Chronic Effects: The long-term effects of exposure have not been determined. As with many aromatic amines, prolonged or repeated exposure should be avoided.

Ecological Information

No specific ecological data is available for this compound. It is crucial to prevent its release into the environment, as many related compounds are harmful to aquatic life. All waste and contaminated materials should be disposed of as hazardous chemical waste.

References

Sources

- 1. [4-(1,1-Difluoroethyl)phenyl]methanamine; CAS No.: 790601-53-5 [chemshuttle.com]

- 2. 790601-53-5|[4-(1,1-Difluoroethyl)phenyl]methanamine|BLD Pharm [bldpharm.com]

- 3. jwpharmlab.com [jwpharmlab.com]

- 4. 3-(1,1-difluoroethyl)- Benzenemethanamine | 1552282-03-7 [amp.chemicalbook.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. purdue.edu [purdue.edu]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. file.bldpharm.com [file.bldpharm.com]

- 11. adama.com [adama.com]

- 12. fishersci.com [fishersci.com]

Strategic Bioisosterism: Metabolic Stability of 1,1-Difluoroethyl Phenyl Ring Substituents

Executive Summary

In modern medicinal chemistry, the 1,1-difluoroethyl (

Part 1: The Physicochemical Rationale

The decision to incorporate a 1,1-difluoroethyl group is rarely arbitrary; it is a calculated move to address specific liabilities in a lead compound.

The Fluorine Effect on Bond Strength

The primary driver for stability is the strength of the Carbon-Fluorine bond. The C-F bond energy (

Electronic and Steric Modulation

Unlike the trifluoromethyl (

-

Conformation: The

group adopts a conformation where the C-C bond of the methyl group is orthogonal to the aromatic plane.[2] This is distinct from a methoxy ( -

Lipophilicity: It generally increases lipophilicity compared to a methyl or methoxy group, but often maintains a lower

than a full isopropyl or

Part 2: Metabolic Stability Mechanisms

The metabolic vulnerability of alkyl-substituted arenes typically lies at the benzylic position . CYP450 enzymes utilize a high-valent Iron-Oxo species (Compound I) to abstract a hydrogen atom.

The Benzylic Blockade

In a standard ethyl group (

-

Mechanism:

-

1,1-Difluoroethyl Intervention: The

moiety has no abstractable hydrogens. The reaction path is physically blocked.

Terminal Methyl Deactivation

While the benzylic position is blocked, the terminal methyl group (

Visualization: The Metabolic Switch

The following diagram illustrates the divergent metabolic fates of Ethyl vs. 1,1-Difluoroethyl substituents.

Figure 1: Mechanistic divergence in CYP450 metabolism. The gem-difluoro substitution effectively shuts down the primary oxidation pathway.

Part 3: Comparative Data Analysis

To make an informed decision, researchers must compare the 1,1-difluoroethyl group against common alternatives.

Table 1: Physicochemical & Metabolic Comparison of Phenyl Substituents

| Substituent | Structure | Hammett | Metabolic Liability | Primary Metabolite | |

| Ethyl | -0.15 | Reference | High | Benzylic Alcohol | |

| Isopropyl | -0.15 | +0.4 | High | Tertiary Alcohol | |

| Trifluoromethyl | +0.54 | +0.9 | Low | None (Stable) | |

| Difluoromethy | +0.32 | +0.2 | Moderate | Carboxylic Acid (via hydrolysis) | |

| 1,1-Difluoroethyl | +0.30 | +0.5 | Low | Terminal Alcohol (Slow) |

Note:

Key Insight: The

Part 4: Experimental Protocols

Synthesis: Ni-Catalyzed Cross-Coupling

Historically, introducing this group required harsh fluorination (DAST). A more modern, scalable approach utilizes Nickel catalysis to couple aryl boronic acids with commercially available 1,1-difluoroethyl chloride.

Protocol: Ni-Catalyzed 1,1-Difluoroethylation Reference: Adapted from Feng et al. (2019)

-

Reagents:

-

Aryl Boronic Acid (1.0 equiv)

-

1,1-Difluoroethyl chloride (gas/solution) (excess)

- (10 mol%)

-

Ligand: di-tBu-bipy (20 mol%)

-

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane

-

-

Procedure:

-

Step 1: In a glovebox, charge a sealed tube with Aryl Boronic Acid, Ni catalyst, Ligand, and Base.

-

Step 2: Add anhydrous 1,4-Dioxane.

-

Step 3: Introduce 1,1-difluoroethyl chloride (bubbled or added as a stock solution).

-

Step 4: Seal and heat to 80°C for 12-24 hours.

-

Step 5: Cool, filter through Celite, and concentrate. Purify via silica gel chromatography.

-

Validation: Microsomal Stability Assay

This assay determines the intrinsic clearance (

Workflow Diagram:

Figure 2: Standard Operating Procedure for Microsomal Stability Assessment.

Critical Protocol Steps:

-

Buffer System: Use 100 mM Potassium Phosphate (pH 7.4).

-

Microsome Concentration: 0.5 mg/mL protein concentration is standard.

-

Cofactor: NADPH must be added last to initiate the reaction. If investigating non-CYP metabolism, run a control without NADPH.

-

Quenching: Use a 1:3 ratio of sample to Acetonitrile to ensure full protein precipitation.

Part 5: Case Study & Application

Case Study: LSZ102 (SERD) In the development of LSZ102, a Selective Estrogen Receptor Degrader (SERD) for breast cancer, researchers faced a metabolic liability with a benzylic ether linkage.

-

Problem: Rapid oxidation of the alkyl ether led to poor oral bioavailability.

-

Solution: Replacement of the ether with a 1,1-difluoroethyl linker.[3]

-

Result: The

group blocked the metabolic soft spot, improved oral exposure, and maintained the necessary lipophilicity for binding to the Estrogen Receptor. This demonstrates the group's utility not just as a terminal cap, but as a stable linker.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Feng, X., et al. (2019). Nickel-Catalyzed 1,1-Difluoroethylation of Arylboronic Acids with 1,1-Difluoroethyl Chloride. Organic Letters. Link

-

Hu, J., et al. (2015). The unique properties of fluorine in the design of active ingredients for modern crop protection. Bioorganic & Medicinal Chemistry. Link

-

Pfizer/Baran Lab Collaboration. (2012). Innate C-H functionalization of heterocycles. (Contextual reference for sulfinate salt methodology). Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

Sources

- 1. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. BJOC - Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif [beilstein-journals.org]

Methodological & Application

Application Notes and Protocols for Amide Coupling Reactions of 4-(1,1-Difluoroethyl)benzylamine

Introduction: Navigating the Challenges of Fluorinated Amine Acylation

In contemporary drug discovery and medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The 4-(1,1-difluoroethyl)benzylamine moiety represents a valuable building block in this context. However, the presence of the strongly electron-withdrawing difluoroethyl group significantly reduces the nucleophilicity of the benzylic amine.[1] This diminished reactivity can render standard amide coupling protocols sluggish and inefficient, often resulting in low yields and the formation of unwanted byproducts.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate the challenges associated with the amide coupling of 4-(1,1-difluoroethyl)benzylamine. We will explore a range of robust coupling methodologies, from modern uronium salt-based reagents to phosphonic anhydrides, and provide detailed, field-proven protocols. The causality behind experimental choices will be elucidated to empower the user to rationally select and optimize conditions for their specific substrate pairings.

Understanding the Reactivity of 4-(1,1-Difluoroethyl)benzylamine

The primary obstacle in the acylation of 4-(1,1-difluoroethyl)benzylamine is its reduced nucleophilicity. The two fluorine atoms on the ethyl group exert a powerful inductive electron-withdrawing effect, which is relayed through the benzyl ring to the amino group. This decrease in electron density on the nitrogen atom makes it a less potent nucleophile compared to its non-fluorinated counterpart, benzylamine. Consequently, coupling reactions may require more forcing conditions or more reactive coupling reagents to proceed at a reasonable rate and to completion.

Recommended Amide Coupling Strategies

Several classes of coupling reagents have demonstrated efficacy in reactions involving electron-deficient or sterically hindered amines.[1] Based on established principles of amide bond formation and literature precedents with similar challenging substrates, we recommend the following approaches for the successful coupling of 4-(1,1-difluoroethyl)benzylamine with a variety of carboxylic acids.

Strategy 1: Uronium/Aminium Salt-Based Reagents (HATU)

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for difficult couplings.[2][3] HATU rapidly converts carboxylic acids into highly reactive OAt-active esters, which are more susceptible to nucleophilic attack by weakly basic amines.[4] The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the generated hexafluorophosphate salt and to deprotonate the carboxylic acid without competing in the coupling reaction.

dot

Caption: General workflow for T3P®-mediated amide coupling.

Strategy 3: Carbodiimide Coupling with Additives (EDC/HOBt)

While standard carbodiimide coupling using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) alone may be sluggish with electron-deficient amines, the inclusion of additives like HOBt (1-Hydroxybenzotriazole) can significantly improve the reaction outcome. [2]HOBt intercepts the highly reactive O-acylisourea intermediate to form an HOBt-active ester. This active ester is more stable and less prone to side reactions than the O-acylisourea, but still sufficiently reactive to acylate the fluorinated amine. For particularly challenging couplings, the addition of DMAP (4-Dimethylaminopyridine) as a catalyst can further enhance the reaction rate. [2]

Comparative Overview of Recommended Coupling Conditions

| Coupling Reagent | Base | Solvent | Temperature (°C) | Key Advantages | Potential Considerations |

| HATU | DIPEA | DMF, ACN | 0 to RT | High reactivity, fast reaction times, suitable for difficult couplings. [2][4] | Higher cost, potential for side reactions with the coupling reagent if amine is highly nucleophilic. |

| T3P® | Pyridine, DIPEA | EtOAc, Me-THF, DCM | 0 to RT | Excellent yields, low epimerization, easy aqueous workup. [5][6] | Requires stoichiometric amounts of base. |

| EDC/HOBt | DIPEA, Et3N | DCM, DMF | 0 to RT | Cost-effective, readily available reagents. [2] | May require longer reaction times or heating for less reactive partners. |

| EDC/HOBt/DMAP (cat.) | DIPEA, Et3N | DCM, DMF | 0 to RT | Increased reaction rate for sluggish couplings. [2] | DMAP can increase risk of epimerization in chiral carboxylic acids. |

Experimental Protocols

General Considerations:

-

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the activated species.

-

Use anhydrous solvents to ensure optimal reaction efficiency.

-

The stoichiometry of the reagents may need to be optimized for specific carboxylic acid substrates. A slight excess of the carboxylic acid or coupling reagent may be beneficial.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a robust starting point for the coupling of various carboxylic acids with 4-(1,1-difluoroethyl)benzylamine.

Materials:

-

Carboxylic acid (1.0 equiv)

-

4-(1,1-Difluoroethyl)benzylamine (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.2 equiv) and DIPEA (3.0 equiv).

-

Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

-

Add 4-(1,1-difluoroethyl)benzylamine (1.1 equiv) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: T3P®-Mediated Amide Coupling

This protocol offers an excellent alternative with a simplified workup procedure.

Materials:

-

Carboxylic acid (1.0 equiv)

-

4-(1,1-Difluoroethyl)benzylamine (1.1 equiv)

-

T3P® (50 wt% solution in ethyl acetate, 1.5 equiv)

-

Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

-

Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Procedure:

-

In a flask, dissolve the carboxylic acid (1.0 equiv) and 4-(1,1-difluoroethyl)benzylamine (1.1 equiv) in the chosen anhydrous solvent.

-

Add the base (pyridine or DIPEA, 3.0 equiv) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the T3P® solution (1.5 equiv) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (typically 1-6 hours), monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of water.

-

Dilute with the reaction solvent and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Protocol 3: EDC/HOBt-Mediated Amide Coupling

This is a cost-effective method that can be effective, particularly with more reactive carboxylic acids.

Materials:

-

Carboxylic acid (1.0 equiv)

-

4-(1,1-Difluoroethyl)benzylamine (1.1 equiv)

-

EDC·HCl (1.5 equiv)

-

HOBt (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of the carboxylic acid (1.0 equiv) in the chosen anhydrous solvent, add HOBt (1.2 equiv), 4-(1,1-difluoroethyl)benzylamine (1.1 equiv), and DIPEA (3.0 equiv).

-

Cool the mixture to 0 °C.

-

Add EDC·HCl (1.5 equiv) portion-wise to the stirred solution.

-

Allow the reaction to gradually warm to room temperature and stir overnight (12-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

If the reaction is sluggish, gentle heating (e.g., 40 °C) can be applied.

-

After completion, dilute the reaction mixture with DCM or ethyl acetate.

-

Wash the organic phase with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography.

Troubleshooting and Optimization

-

Low Yield: If the reaction stalls or gives low yields, consider increasing the reaction temperature or switching to a more powerful coupling reagent like HATU. Ensure all reagents and solvents are anhydrous. An increase in the equivalents of the coupling reagent and/or the carboxylic acid might also improve the conversion.

-

Side Product Formation: The formation of N-acylurea is a common side reaction in carbodiimide couplings. The addition of HOBt is designed to minimize this. [7]If this is still an issue, ensure the amine is added after a pre-activation period or consider switching to T3P® or HATU.

-

Racemization of Chiral Carboxylic Acids: For couplings involving chiral carboxylic acids, it is advisable to perform the reaction at lower temperatures (e.g., starting at 0 °C) to minimize the risk of epimerization. [6][8]Reagents like T3P® and HATU generally offer good protection against racemization. [6][9]

Conclusion

The successful amide coupling of 4-(1,1-difluoroethyl)benzylamine is readily achievable with the appropriate selection of modern coupling reagents and optimized reaction conditions. The reduced nucleophilicity of this fluorinated amine necessitates the use of highly efficient activation methods. Uronium salt-based reagents like HATU and phosphonic anhydrides such as T3P® are highly recommended as robust and reliable choices. By understanding the underlying principles of reactivity and following the detailed protocols provided, researchers can confidently incorporate this valuable fluorinated building block into their synthetic targets, advancing the frontiers of medicinal chemistry and drug discovery.

References

-

Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Available at: [Link]

-

Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC. Available at: [Link]

-

HATU. Wikipedia. Available at: [Link]

-

Understanding T3P® from start to finish. Curia. Available at: [Link]

-

A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Royal Society of Chemistry. Available at: [Link]

-

Stereochemical Aspects of T3P Amidations. Medicines for Malaria Venture. Available at: [Link]

-

Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

-

T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. Available at: [Link]

-

Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. Available at: [Link]

-

efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. HETEROCYCLES. Available at: [Link]

-

Rapid amide ligation between α-halo acylsilanes and amines under aqueous conditions. Nature Communications. Available at: [Link]

-

Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal. Available at: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

-

Amide bond formation: beyond the myth of coupling reagents. The Royal Society of Chemistry. Available at: [Link]

-

Coupling Reagents. Aapptec Peptides. Available at: [Link]

-

The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HATU - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 7. bachem.com [bachem.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for Reductive Amination Using (4-(1,1-Difluoroethyl)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide for performing reductive amination reactions utilizing (4-(1,1-difluoroethyl)phenyl)methanamine. This document is intended to equip researchers in drug discovery and organic synthesis with the foundational knowledge and practical protocols necessary for the successful synthesis of secondary and tertiary amines incorporating the unique 1,1-difluoroethylphenyl motif.

Introduction: The Strategic Importance of Reductive Amination and the Difluoroethyl Moiety

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical industry. Its prominence is attributed to its reliability, operational simplicity, and broad substrate scope for the formation of carbon-nitrogen bonds.[1][2][3][4] This reaction avoids the common pitfalls of direct amine alkylation, such as over-alkylation, by proceeding through a controlled, two-step, one-pot sequence involving the formation of an imine or iminium ion intermediate, followed by its immediate reduction.[5][6]

The incorporation of fluorine-containing moieties, such as the 1,1-difluoroethyl group, is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. The difluoromethyl group can enhance metabolic stability, improve bioavailability, and alter acidity or basicity, making this compound a valuable building block for novel therapeutics.

This guide will delve into the mechanistic underpinnings of reductive amination, provide detailed, field-tested protocols for its execution with this compound, and offer insights into troubleshooting and optimization.

The Mechanism of Reductive Amination: A Step-by-Step Visualization

Reductive amination is a two-part process that begins with the nucleophilic attack of the amine on a carbonyl compound (an aldehyde or ketone) to form a hemiaminal. This intermediate then reversibly loses a water molecule to form an imine.[7][8] The imine is subsequently reduced to the final amine product.[8][9] The entire sequence is typically performed in a single reaction vessel.

Figure 1: General workflow for reductive amination.

The reaction is typically carried out under mildly acidic conditions (pH 4-5) to facilitate both the formation of the imine and the subsequent reduction.[5] If the solution is too acidic, the amine nucleophile will be protonated and rendered non-nucleophilic.[5]

Core Protocols and Methodologies

The choice of reducing agent is critical for a successful reductive amination and is often dictated by the reactivity of the carbonyl substrate and the desired reaction conditions.

Reagent Selection and Considerations

| Reducing Agent | Advantages | Disadvantages | Typical Solvents |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, tolerates a wide range of functional groups. Does not readily reduce aldehydes and ketones at neutral pH. | Water-sensitive. | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[10] |

| Sodium Cyanoborohydride (NaBH₃CN) | Stable in mildly acidic conditions, allowing for one-pot reactions. Selectively reduces imines over carbonyls.[5][11] | Highly toxic and can generate hydrogen cyanide gas, especially under acidic conditions. | Methanol (MeOH), Ethanol (EtOH)[10] |

| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce the starting aldehyde or ketone if not used carefully. Typically added after imine formation is complete.[5][10] | Methanol (MeOH), Ethanol (EtOH)[10] |

Detailed Experimental Protocol: General Procedure using Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound (1.0 eq)

-

Aldehyde or Ketone (1.0-1.2 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (optional, 1.0-2.0 eq)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aldehyde or ketone and this compound.

-

Solvent Addition: Add anhydrous DCM or DCE to dissolve the reactants. The typical concentration is 0.1-0.5 M.

-

Acid Catalyst (Optional): If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture. An exotherm may be observed.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. This typically takes 2-24 hours.

-

Work-up:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as gas evolution may occur.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Figure 2: Step-by-step experimental workflow for reductive amination.

Safety and Handling

-

Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable gases. Handle in a dry environment.

-

Sodium Cyanoborohydride (NaBH₃CN): Highly toxic. Can release toxic hydrogen cyanide gas upon contact with acids. All manipulations should be performed in a well-ventilated fume hood.

-

Solvents: Dichloromethane and 1,2-dichloroethane are suspected carcinogens. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Conversion | - Incomplete imine formation.- Insufficient reducing agent.- Steric hindrance. | - Add a catalytic amount of acetic acid.- Add molecular sieves to remove water.- Increase the amount of reducing agent.- Increase reaction time or temperature. |

| Formation of Byproducts | - Reduction of the starting carbonyl.- Over-alkylation of the amine. | - Use a more selective reducing agent like STAB.- For NaBH₄, ensure complete imine formation before addition.- Use a 1:1 stoichiometry of amine to carbonyl. |

| Difficult Purification | - Close polarity of product and starting materials. | - Optimize the chromatographic solvent system.- Consider an acidic or basic workup to separate the basic amine product. |

Conclusion

Reductive amination is a powerful and versatile method for the synthesis of complex amines. The use of this compound as a building block in this reaction provides a direct route to novel compounds with potential applications in drug discovery. By understanding the reaction mechanism and carefully selecting the appropriate reagents and conditions, researchers can successfully employ this methodology to advance their synthetic objectives.

References

-

Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]

-

Reductive amination - Wikipedia. (n.d.). Retrieved from [Link]

-

Reductive Amination - Common Conditions. (n.d.). Retrieved from [Link]

-

Reductive Amination - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

Specific solvent issues with Reductive Amination/Alkylation - Wordpress. (n.d.). Retrieved from [Link]

-

Reductive Amination - Chemistry Steps. (n.d.). Retrieved from [Link]

-

pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments - PubMed. (n.d.). Retrieved from [Link]

-

Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (n.d.). Retrieved from [Link]

-

Solvent and Temperature Effects on the Reduction and Amination Reactions of Electrophiles by Lithium Dialkylaminoborohydrides | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

Borch Reductive Amination | Chem-Station Int. Ed. (2014, May 3). Retrieved from [Link]

-

Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. (2016, December 29). Retrieved from [Link]

-

Reductive Amination in the Synthesis of Pharmaceuticals | Chemical Reviews. (2019, October 21). Retrieved from [Link]

-

Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. (2019, December 11). Retrieved from [Link]

-

Myers Chem 115. (n.d.). Retrieved from [Link]

-

Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). Retrieved from [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

Development of a solvent selection guide for aldehyde-based direct reductive amination processes | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

A remarkable solvent effect on reductive amination of ketones - OUCI. (n.d.). Retrieved from [Link]

-

Is anyone familiar with a reductive amination? - ResearchGate. (2014, May 2). Retrieved from [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Application Note – Reductive Amination. (n.d.). Retrieved from [Link]

-

Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (2024, April 29). Retrieved from [Link]

-

Solvent-Free Reductive Amination: An Organic Chemistry Experiment - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. (n.d.). Retrieved from [Link]

-

N-[1-(4-fluorophenyl)ethyl]-1-phenylethanamine | C16H18FN | CID 43177133 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 12. chemscene.com [chemscene.com]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. 3-(1,1-difluoroethyl)- Benzenemethanamine | 1552282-03-7 [amp.chemicalbook.com]

Application Notes & Protocols: Strategic Application of (4-(1,-Difluoroethyl)phenyl)methanamine in Fragment-Based Drug Discovery

Introduction: The Strategic Advantage of Fluorinated Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality chemical starting points for drug development.[1][2][3] Unlike high-throughput screening (HTS), which surveys large libraries of complex molecules, FBDD screens small, low-molecular-weight fragments (typically < 300 Da).[4][5] These fragments, though often exhibiting weak binding affinities (in the high micromolar to millimolar range), provide a more efficient exploration of chemical space and tend to form highly efficient and specific interactions with their protein targets.[2][6] The subsequent structure-guided evolution of these initial hits—through strategies like growing, linking, or merging—allows for the rational design of potent, drug-like molecules with optimized pharmacokinetic profiles.[7][8]

Within the vast armamentarium of chemical fragments, those incorporating fluorine have gained a preeminent status.[9] Strategic fluorination can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[10][11][12] The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate the pKa of nearby functional groups, and fine-tune lipophilicity, all of which are critical for developing successful drug candidates.[8][11][13][14]

This application note focuses on (4-(1,1-Difluoroethyl)phenyl)methanamine , a fragment that elegantly combines the versatile benzylamine scaffold with the advantageous gem-difluoroethyl motif. We will explore the unique properties of this fragment and provide detailed protocols for its application in a typical FBDD campaign, from initial screening to structural characterization.

The Unique Profile of this compound

The choice of this compound as a fragment is a deliberate one, designed to leverage several key molecular properties imparted by the gem-difluoroethyl group. This motif serves as more than just a metabolically stable bioisostere; it actively modulates the fragment's electronic and conformational landscape.

Key Physicochemical Properties and Their Implications

The strategic placement of the difluoroethyl group offers a compelling combination of properties that are highly desirable in an FBDD context.

| Property | Value (Estimated/Compared) | Causality & Experimental Implication |

| Molecular Weight | 171.19 g/mol [15] | Well within the "Rule of Three" guidelines for fragments (MW < 300 Da), ensuring higher probability of fitting into small binding pockets. |

| pKa (amine) | ~8.5 - 9.0 (Estimated) | The strongly electron-withdrawing CF2 group lowers the basicity of the benzylamine (pKa ≈ 9.33)[16], reducing the likelihood of promiscuous ionic interactions and potentially improving cell permeability of derived leads. |

| cLogP | ~2.9 (Estimated from analog) | The cLogP of 1,1-difluoro-ethyl-benzene is 2.92.[1] This moderate lipophilicity provides a good balance between aqueous solubility for screening and the ability to engage in hydrophobic interactions within a protein binding pocket. |

| Metabolic Stability | High | The C-F bond is exceptionally strong (~110 kcal/mol) compared to a C-H bond (~105 kcal/mol).[14] Placing the CF2 group at the benzylic position, a common site of oxidative metabolism by Cytochrome P450 enzymes, effectively blocks this metabolic "soft spot".[8][17] |

| Conformational Effects | Unique | The gem-difluoro group can influence the conformational preferences of the ethyl linker and its interaction with the protein target, potentially offering unique binding modes not accessible to non-fluorinated analogs.[13][18] |

FBDD Workflow Using this compound

A successful FBDD campaign relies on a cascade of sensitive biophysical techniques to reliably detect weak binding events and provide structural context for hit optimization. The following workflow is designed to efficiently identify and validate the binding of this compound to a protein target of interest.

Caption: FBDD Screening Cascade for this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for each phase of the screening cascade. The causality behind key steps is explained to ensure robust and reproducible results.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is an ideal primary screening technique due to its sensitivity, label-free nature, and relatively high throughput.[6][19] It directly measures the binding of the fragment to a target protein immobilized on a sensor chip.

Objective: To identify fragments from a library, including this compound, that bind to the immobilized protein target.

Materials:

-

Biacore™ system (or equivalent SPR instrument)[20]

-

Sensor Chip CM5 (or other suitable chip for amine coupling)

-

Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl)

-

Protein Target (>95% purity) in a suitable buffer (e.g., 10 mM Sodium Acetate, pH 4.5)

-

Running Buffer (e.g., HBS-EP+, pH 7.4)

-

Fragment Library, including this compound, dissolved in 100% DMSO (e.g., 100 mM stocks)

-

Polypropylene microplates[20]

Methodology:

-

Target Immobilization:

-

Rationale: Covalently attaching the target protein to the sensor surface is necessary for detecting the binding of the analyte (fragment). A high immobilization level is crucial for detecting low-molecular-weight fragments.[20]

-

Steps:

-

Equilibrate the system with Running Buffer.

-

Activate the sensor surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject the protein target (e.g., 50 µg/mL in 10 mM Sodium Acetate, pH 4.5) until the desired immobilization level is reached (e.g., 10,000 - 15,000 Response Units, RU).

-

Deactivate remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl.

-

Create a reference surface on a separate flow cell by performing the activation and deactivation steps without protein injection. This is critical for subtracting non-specific binding and bulk refractive index effects.[19]

-

-

-

Fragment Plate Preparation:

-

Rationale: Precise dilution is essential. A DMSO mismatch between the running buffer and the sample can cause significant bulk shift artifacts, leading to false positives.[19]

-

Steps:

-

Prepare a series of fragment dilutions in Running Buffer from DMSO stocks. For a primary screen, a single high concentration (e.g., 200 µM) is typical.

-

Ensure the final DMSO concentration is identical across all samples and is matched in the Running Buffer (e.g., 2% DMSO).

-

-

-

SPR Screening Run:

-

Rationale: A "single-cycle kinetics" or high-throughput screening method is used to quickly assess binding. The fragment solution is injected over both the target and reference surfaces.

-

Steps:

-

Set the instrument temperature (e.g., 25°C).

-

Inject the prepared fragment solutions over the sensor chip at a constant flow rate (e.g., 30 µL/min). Use a contact time of 60 seconds and a dissociation time of 60 seconds.

-

Between injections, ensure the surface is fully regenerated to baseline. A short pulse of a mild regeneration solution (e.g., 50 mM NaOH) may be necessary, but this must be optimized to avoid denaturing the immobilized target.

-

-

-

Data Analysis & Hit Identification:

-

Rationale: A true binding event will show a higher response on the target surface compared to the reference surface. Hits are typically selected based on a response threshold above the background noise.

-

Steps:

-

Perform a double reference subtraction (subtracting the reference surface signal and the signal from a buffer-only injection).

-

Identify fragments that produce a stable, concentration-dependent response significantly above the baseline noise.

-

This compound and other initial hits are advanced for orthogonal validation.

-

-

Protocol 2: Orthogonal Hit Validation by Ligand-Observed NMR

NMR is a powerful validation technique as it detects binding in solution, reducing artifacts associated with surface immobilization.[9] Ligand-observed methods like Saturation Transfer Difference (STD) are highly sensitive for detecting weak binders.[9][11]

Objective: To confirm that this compound directly binds to the protein target in solution.

Materials:

-

NMR Spectrometer (≥600 MHz) with a cryoprobe

-

Protein Target (unlabeled)

-

This compound

-

Deuterated NMR Buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O)

Methodology: Saturation Transfer Difference (STD) NMR

-

Sample Preparation:

-

Rationale: A large excess of the ligand is used to ensure that the protein is saturated and to amplify the signal from the small fraction of bound ligand.[11][21]

-

Steps:

-

Prepare a sample containing the protein target (e.g., 10-50 µM) and the fragment (e.g., 1 mM) in the deuterated NMR buffer. The ligand-to-protein ratio should be between 20:1 and 100:1.[21]

-

Prepare a control sample containing only the fragment at the same concentration.

-

-

-

NMR Data Acquisition:

-

Rationale: The STD experiment relies on transferring magnetic saturation from the protein to the bound ligand. By subtracting a spectrum where the protein is not saturated from one where it is, only signals from the binding ligand remain.[9][22]

-

Steps:

-

Acquire a standard 1D ¹H spectrum of the control sample to identify the fragment's proton resonances.

-

On the protein-fragment sample, set up the STD experiment.

-

On-resonance irradiation: Selectively irradiate a region of the spectrum where only protein signals reside (e.g., -1.0 ppm or >7.5 ppm). A typical saturation time is 2 seconds.[11]

-

Off-resonance irradiation: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm).[11]

-

The experiment interleaves on- and off-resonance scans to create the difference spectrum.

-

-

-

Data Analysis:

-

Rationale: The presence of signals in the final STD difference spectrum is direct evidence of binding.

-

Steps:

-

Process the data to generate the difference spectrum.

-

If signals corresponding to the protons of this compound are present, binding is confirmed.

-

The relative intensity of the signals can provide "epitope mapping" information, indicating which parts of the fragment are in closest proximity to the protein surface.[10]

-

-

Caption: Principle of Saturation Transfer Difference (STD) NMR.

Protocol 3: Binding Site Mapping by Protein-Observed NMR

If a resonance assignment for the protein is available, a 2D ¹H-¹⁵N HSQC experiment provides the most detailed information, mapping the binding site directly onto the protein structure.

Objective: To identify the specific amino acid residues of the target protein that are perturbed upon binding of this compound.

Materials:

-

¹⁵N-isotopically labeled Protein Target

-

This compound

-

NMR Spectrometer and buffer as in Protocol 2 (with 10% D₂O)

Methodology: ¹H-¹⁵N HSQC Titration

-

Reference Spectrum:

-

Rationale: A baseline spectrum of the protein in its unbound state is required to detect changes upon ligand binding.[4]

-

Steps:

-

-

Titration:

-

Rationale: By adding increasing amounts of the fragment, residues involved in binding will show a progressive shift in their corresponding peak positions (Chemical Shift Perturbations, or CSPs).[24]

-

Steps:

-

Add a small aliquot of a concentrated stock of this compound to the protein sample.

-

Acquire another ¹H-¹⁵N HSQC spectrum.

-

Repeat this process with increasing concentrations of the fragment (e.g., 0.5:1, 1:1, 2:1, 5:1 molar ratios of ligand:protein).

-

-

-

Data Analysis & Mapping:

-

Rationale: Residues with significant CSPs are either directly in the binding pocket or undergo a conformational change upon binding.

-

Steps:

-

Overlay the series of HSQC spectra.

-

Identify the peaks that shift or broaden significantly upon addition of the fragment.

-

Calculate the magnitude of the CSPs for each residue.

-

If a 3D structure of the protein is available, map the perturbed residues onto the structure to visualize the binding site.

-

-

Protocol 4: High-Resolution Structural Elucidation by X-ray Crystallography

The ultimate goal of FBDD is to obtain a high-resolution crystal structure of the protein-fragment complex. This provides the detailed atomic interactions necessary for structure-based design.

Objective: To determine the 3D structure of the protein in complex with this compound.

Materials:

-

High-quality crystals of the apo-protein

-

This compound

-

Cryoprotectant solution (e.g., mother liquor supplemented with 25% glycerol or PEG)[25]

-

Crystal mounting loops

-

Liquid nitrogen

-

Synchrotron X-ray source

Methodology: Crystal Soaking

-

Prepare Soaking Solution:

-

Rationale: The fragment is introduced to the crystal by diffusion from the surrounding solution. The concentration should be high enough to ensure occupancy in the binding site but not so high as to damage the crystal.[5]

-

Steps:

-

Dissolve this compound in the cryoprotectant solution to a final concentration of 1-10 mM. The optimal concentration may require screening.

-

-

-

Crystal Soaking:

-

Rationale: Soaking allows the fragment to diffuse through the solvent channels of the crystal and find its binding site without disrupting the crystal lattice.[5] The time can vary from minutes to hours.

-

Steps:

-

Using a crystal loop, carefully transfer an apo-protein crystal from its growth drop into a drop of the soaking solution.[5]

-

Allow the crystal to soak for a defined period (e.g., 30 minutes to 2 hours).

-

-

-

Cryo-cooling:

-

Rationale: Rapidly freezing the crystal at 100 K minimizes radiation damage from the high-intensity X-ray beam. The cryoprotectant prevents the formation of damaging ice crystals.[26]

-

Steps:

-

Pick up the soaked crystal with a mounting loop.

-

Quickly plunge the loop and crystal into liquid nitrogen.

-

Store the frozen crystal in a cryo-cane for transport to the synchrotron.

-

-

-

Data Collection and Structure Determination:

-

Rationale: The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein-fragment complex is built.[26]

-

Steps:

-

Mount the frozen crystal on the goniometer at the synchrotron beamline.

-

Collect a full diffraction dataset.

-

Process the data and solve the structure using molecular replacement with the apo-protein structure.

-

Inspect the resulting electron density map for clear, unambiguous density corresponding to the bound this compound.

-

Refine the model to yield a high-resolution structure of the complex. This structure will guide the next steps in hit-to-lead optimization.

-

-

Conclusion and Future Directions

This compound represents a highly valuable tool for fragment-based drug discovery. Its combination of a versatile binding scaffold (benzylamine) with a metabolically robust and electronically modulating gem-difluoroethyl group provides an excellent starting point for tackling a wide range of protein targets. The systematic application of the biophysical screening cascade detailed in these protocols—from high-throughput SPR to high-resolution X-ray crystallography—provides a robust and efficient pathway for identifying and validating its binding. The resulting structural information is the cornerstone of the subsequent hit-to-lead phase, enabling the rational design and synthesis of next-generation compounds with improved potency and drug-like properties.

References

-

Bruker. (n.d.). Fragment screening by ligand observed nmr. Retrieved February 13, 2026, from [Link]

-

University of Washington. (n.d.). Saturation Transfer Difference (STD) NMR. Retrieved February 13, 2026, from [Link]

- Mayer, M., & Meyer, B. (2001). Saturation Transfer Difference NMR Spectroscopy for Identifying Ligand Epitopes and Binding Specificities.

- Lu, K. E., et al. (2021). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 2(3), 100732.

-

National Institutes of Health. (2024). Protocol to perform fragment screening using NMR spectroscopy. Retrieved February 13, 2026, from [Link]

-

Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Retrieved February 13, 2026, from [Link]

- Moberg, A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv.

- Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 44-48.

- Dalvit, C., et al. (2021). ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery. RSC Chemical Biology.

- Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. SciSpace.

-

University of California, Berkeley. (n.d.). Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. Retrieved February 13, 2026, from [Link]

-

National Institutes of Health. (n.d.). Use of NMR Saturation Transfer Difference Spectroscopy to Study Ligand Binding to Membrane Proteins. Retrieved February 13, 2026, from [Link]

- Begley, D. (2013). Saturation Transfer Difference NMR for Fragment Screening. Current Protocols in Chemical Biology, 5, 251-268.

- Minasov, G. (2018). Any advice to improve success for soaking chemical fragments into protein crystals?

- Rich, R. L., & Myszka, D. G. (2007). SPR-based fragment screening: advantages and applications. Journal of Molecular Recognition, 20(5), 301-9.

- Collins, I., et al. (2017). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section D: Structural Biology, 73(3), 223-231.

-

Creative Biostructure. (2025). A Beginner's Guide to Protein Crystallography. Retrieved February 13, 2026, from [Link]

-

National Institutes of Health. (n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Retrieved February 13, 2026, from [Link]

-

National Institutes of Health. (n.d.). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Retrieved February 13, 2026, from [Link]

-

National Institutes of Health. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Retrieved February 13, 2026, from [Link]

-

Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved February 13, 2026, from [Link]

- Collins, P. M., et al. (2017). Gentle, fast and effective crystal soaking by acoustic dispensing. Acta Crystallographica Section D: Structural Biology, 73(3), 223-231.

-

National Institutes of Health. (n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Retrieved February 13, 2026, from [Link]

- Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.

-

MDPI. (2024). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Retrieved February 13, 2026, from [Link]

-

National Institutes of Health. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved February 13, 2026, from [Link]

- Doyle, A. G., & Lin, D. W. (2016). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- White, M. C., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society.

-

National Institutes of Health. (n.d.). 1-(1,1-Difluoroethyl)-3,5-difluorobenzene. Retrieved February 13, 2026, from [Link]

-

Chemistry Stack Exchange. (2018). Comparison of basic strength of benzylamine and ammonia. Retrieved February 13, 2026, from [Link]

-

University of Oxford. (2012). 1H-15N HSQC - Protein NMR. Retrieved February 13, 2026, from [Link]

-

Magritek. (2025). App Note - 1H-15N HSQC of GB1 protein measured at 80 MHz. Retrieved February 13, 2026, from [Link]

-

protocols.io. (2025). T2_15N_HSQC.nan. Retrieved February 13, 2026, from [Link]

- Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines.

-

Mol-Instincts. (2025). 1,1-difluoro-ethyl-benzene - Chemical Synthesis Database. Retrieved February 13, 2026, from [Link]

-

National Institutes of Health. (n.d.). Benzylamine. Retrieved February 13, 2026, from [Link]

-

National Institutes of Health. (n.d.). 1,1-Difluoroethane. Retrieved February 13, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protein-nmr.org.uk [protein-nmr.org.uk]

- 4. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]

- 6. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 9. Fragment screening by ligand observed nmr | Bruker [bruker.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. d-nb.info [d-nb.info]

- 12. Multiplexed experimental strategies for fragment library screening using SPR biosensors | bioRxiv [biorxiv.org]

- 13. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [4-(1,1-Difluoroethyl)phenyl]methanamine; CAS No.: 790601-53-5 [chemshuttle.com]

- 16. echemi.com [echemi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 21. Use of NMR Saturation Transfer Difference Spectroscopy to Study Ligand Binding to Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]